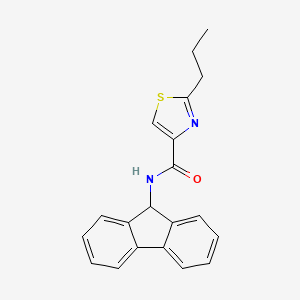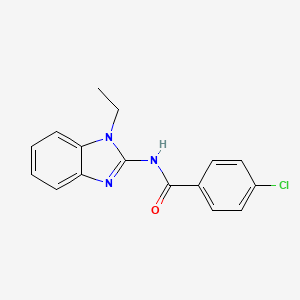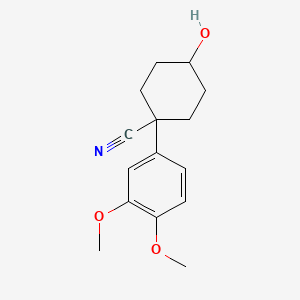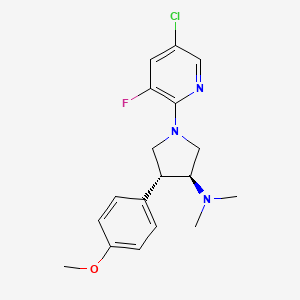
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide, also known as BME, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide has also been shown to inhibit the activity of inducible nitric oxide synthase, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit tumor growth in vitro and in vivo, and has been shown to have anti-inflammatory effects. N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide in lab experiments is that it has been shown to have antitumor and anti-inflammatory effects, making it a potentially useful tool for studying these processes. However, one limitation of using N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide. One area of research could be to further investigate its mechanism of action, in order to better understand how it inhibits tumor growth and inflammation. Another area of research could be to study the potential use of N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide as a treatment for cancer and inflammatory diseases in humans. Additionally, N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide could be studied in combination with other compounds or treatments to determine if it has synergistic effects.
Méthodes De Synthèse
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 4-bromo-3-methylphenylamine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide has been used in a variety of scientific research applications. It has been shown to have antitumor activity in vitro and in vivo, and has been studied as a potential treatment for cancer. N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide has also been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-12-4-7-14(8-5-12)20(18,19)17-13-6-9-15(16)11(2)10-13/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQEDLBNWQKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5685152.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5685159.png)

![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)
![2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5685190.png)


![4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5685221.png)
![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)
